N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are recognized for their diverse biological activities and applications across various scientific disciplines, including medicinal chemistry and pharmacology. The structure of this compound features a pyrimidine ring substituted with a morpholine group and diethyl amine, contributing to its potential therapeutic properties.
This compound can be classified under heterocyclic compounds, specifically as a pyrimidine derivative. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. N,N-diethyl-6-morpholinopyrimidine-4-carboxamide has been noted in several chemical databases, including PubChem, where it is identified by the CAS number 149849-94-5 .
The synthesis of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide typically involves nucleophilic substitution reactions. A common approach begins with the reaction of 4,6-dimorpholino-2-chloropyrimidine with diethylamine under controlled conditions. The general reaction scheme can be summarized as follows:
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives.
The mechanism of action for N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is hypothesized to involve interactions with peroxidases, such as horseradish peroxidase or myeloperoxidase. These enzymes are prevalent in immune cells and play critical roles in various biochemical pathways.
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 252.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Log P (octanol-water partition coefficient) | Not specified |
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation .
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide has potential applications in various scientific fields:
Further research is necessary to fully elucidate its biological activities and therapeutic potential .
Pyrimidine represents a privileged heterocyclic scaffold in anticancer drug discovery due to its structural mimicry of endogenous purine and pyrimidine bases, enabling targeted interactions with enzymatic pockets involved in nucleotide metabolism and signal transduction. The inherent hydrogen-bonding capacity and aromatic character facilitate π-stacking interactions within kinase ATP-binding sites, while its synthetic versatility permits strategic substitutions that modulate potency, selectivity, and pharmacokinetic properties. In vitro studies demonstrate that pyrimidine derivatives exhibit nanomolar to sub-micromolar inhibitory activity against diverse cancer cell lines, particularly hematological malignancies. For example, morpholinopyrimidine-5-carbonitrile derivatives 12b and 12d achieved IC~50~ values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM, respectively, against leukemia SR cell lines, surpassing reference compounds like LY294002 in PI3Kα inhibition [1].
The pyrimidine core enables dual targeting of interconnected oncogenic pathways. Schiff base-functionalized morpholinopyrimidines induce cytotoxic apoptosis via caspase activation and provoke G~2~/M cell cycle arrest in leukemia models, as confirmed by Annexin-V/propidium iodide assays and western blot analysis [1]. This bifunctional activity—simultaneously inhibiting proliferation kinases and activating apoptotic machinery—positions pyrimidine derivatives as superior candidates for overcoming therapeutic resistance.
Table 1: Antiproliferative Activity of Representative Morpholinopyrimidine Derivatives
Compound | SR Cell Line IC~50~ (μM) | PI3Kα IC~50~ (μM) | mTOR IC~50~ (μM) |
---|---|---|---|
12b | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.83 ± 0.05 |
12d | 0.09 ± 0.01 | 1.27 ± 0.07 | 2.85 ± 0.17 |
LY294002 | >10 | 0.72 ± 0.04 | >10 |
Afinitor | >10 | >10 | 0.75 ± 0.04 |
Source: Adapted from [1]
The development of morpholinopyrimidine-based kinase inhibitors reflects iterative optimization targeting the conserved hinge region of PI3K isoforms and mTOR. Early clinical candidates like Pictilisib (GDC-0941) incorporated morpholine as a hinge-binding motif via hydrogen bonding to Val~851~ in PI3Kγ, yet exhibited suboptimal isoform selectivity. Subsequent derivatives integrated carboxamide functionalities to engage additional residues in the affinity pocket. Specifically, N,N-diethylcarboxamide at the C4 position enhances hydrophobic contact with Trp~780~ in PI3Kα while preserving the critical morpholine-Val~851~ interaction [1] [4].
Structure-activity relationship studies reveal that C2/C6 substitutions dictate isoform specificity. Bulky heterocycles at C2—such as pyrazoles or indoles—improve PI3Kδ inhibition (e.g., compound 12b IC~50~ = 0.76 ± 0.04 μM), whereas compact substituents favor mTOR (e.g., compound 12d IC~50~ = 2.85 ± 0.17 μM) [1]. Hybridization strategies yielding dual inhibitors (e.g., Apitolisib) exploit the structural homology between PI3K and mTOR catalytic domains; molecular docking confirms that morpholinopyrimidine-4-carboxamides adopt coplanar conformations spanning both ATP-binding sites [1] [4].
The N,N-diethylcarboxamide moiety in N,N-diethyl-6-morpholinopyrimidine-4-carboxamide contributes to:
The pharmacophore of morpholinopyrimidine carboxamides comprises three essential elements:
In N,N-diethyl-6-morpholinopyrimidine-4-carboxamide, the diethylamine substituent induces a twisted conformation (dihedral angle ≈ 120°–122°), positioning the ethyl groups perpendicular to the pyrimidine plane. This minimizes solvent exposure of hydrophobic moieties and enhances membrane permeability, as confirmed by log P calculations (predicted log P = 1.9 ± 0.3) [3] [7]. Density functional theory simulations reveal high electron density localization at the carboxamide oxygen (Mulliken charge = −0.42 e), facilitating strong electrostatic interactions with protonated lysines in the ATP-binding site [7].
Table 2: Key Pharmacophoric Elements and Their Structural Contributions
Pharmacophore Unit | Interaction Type | Target Residue | Energetic Contribution (kcal/mol) |
---|---|---|---|
Morpholine oxygen | H-bond acceptor | Val~851~ (PI3Kγ) | −2.8 |
Carboxamide carbonyl | H-bond acceptor | Ser~806~ (PI3Kα) | −3.1 |
Carboxamide amine | H-bond donor | Asp~810~ (PI3Kα) | −1.9 |
Pyrimidine N1 | Water-mediated H-bond | Lys~802~ (PI3Kα) | −1.2 |
Diethyl groups | Hydrophobic enclosure | Trp~780~ (PI3Kα) | −1.5 |
Molecular orbital analysis demonstrates that frontier molecular orbital energy differences (ΔE = E~LUMO~ − E~HOMO~ ≈ 4.3 eV) favor charge transfer from the carboxamide to the pyrimidine ring, polarizing the carbonyl bond and strengthening kinase binding [7]. This electronic synergy underpins the superior inhibitory profiles of carboxamide derivatives compared to ester or nitrile analogs.
ConclusionN,N-diethyl-6-morpholinopyrimidine-4-carboxamide exemplifies the strategic integration of bifunctional pharmacophores to optimize kinase inhibition. Its pyrimidine core enables scaffold-directed synthesis for isoform-specific inhibitors, while the carboxamide moiety enhances both binding affinity and drug-like properties through targeted hydrogen bonding and controlled hydrophobicity. Ongoing structural refinements focus on C2/C6 diversification to address resistance mutations and improve blood-brain barrier penetration for CNS malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: